molecular formula C7H7F5N2O B2891816 1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856043-62-3

1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole

Cat. No.: B2891816
CAS No.: 1856043-62-3
M. Wt: 230.138
InChI Key: RPEAJHVMZUJYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a fluorinated pyrazole derivative of significant interest in medicinal chemistry and agrochemical research. Its molecular structure, featuring both difluoromethyl and trifluoroethoxy motifs, is characteristic of compounds designed to optimize physicochemical properties such as metabolic stability, lipophilicity, and membrane permeability. These fluorine-containing groups are prevalent in modern active ingredients, making this compound a valuable intermediate for the synthesis and discovery of new therapeutic and crop protection agents. This compound serves as a key synthetic building block for researchers exploring inhibitors of critical biological targets. Pyrazole-carboxamide derivatives with similar substitution patterns are established as potent Succinate Dehydrogenase Inhibitors (SDHIs), a major class of fungicides . Furthermore, structurally related pyrazole compounds are investigated for their potential in pharmaceutical development, particularly as inhibitors of the NLRP3 inflammasome, a complex implicated in a wide range of autoimmune, neurodegenerative, and metabolic diseases . The presence of the (2,2,2-trifluoroethoxy)methyl chain may offer novel binding interactions or modulate solubility, providing a strategic advantage in lead optimization campaigns. It is strictly for research applications in laboratory settings.

Properties

IUPAC Name

1-(difluoromethyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F5N2O/c8-6(9)14-2-1-5(13-14)3-15-4-7(10,11)12/h1-2,6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEAJHVMZUJYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1COCC(F)(F)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical difluoromethylation of pyrazole derivatives using difluoromethylating agents under specific conditions . The reaction conditions often include the use of radical initiators and solvents that can stabilize the intermediate radicals.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the selection of cost-effective and readily available reagents is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

1-(Difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific targets. The compound may modulate biological pathways by inhibiting or activating enzymes, altering signal transduction, or affecting gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

Difluoromethyl vs. Trifluoromethyl Groups
  • Target Compound : The difluoromethyl group (-CF₂H) offers moderate electron-withdrawing effects and metabolic stability, balancing reactivity and bioavailability.
  • 1-(Trifluoromethyl)-3-(methoxymethyl)-1H-pyrazole (): The -CF₃ group increases lipophilicity and resistance to oxidation compared to -CF₂H but may reduce solubility. This compound is discontinued, suggesting challenges in synthesis or stability .
  • 1-(1-Ethoxyethyl)-3-(phenylethynyl)-5-(trifluoromethyl)-1H-pyrazole (): The -CF₃ group enhances pesticidal activity but requires complex synthetic routes involving Sonogashira coupling .
Trifluoroethoxy vs. Alkoxy Substituents
  • Target Compound : The -(OCH₂CF₃) group improves membrane permeability and enzymatic binding in SDHIs .
  • Methanesulfonamide Derivatives (): Compounds like N-[[4-[1-(6-methoxy-3-pyridinyl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-5-yl]phenyl]methyl]methanesulfonamide (CAS 705937-73-1) leverage -(OCH₂CF₃) for kinase inhibition, demonstrating its versatility in medicinal chemistry .
  • Lansoprazole Derivatives (): The -(OCH₂CF₃) group in antiulcer drugs like lansoprazole enhances proton pump inhibition and acid stability compared to non-fluorinated analogs .

Industrial Relevance and Market Trends

  • Agrochemicals : The target compound’s difluoromethyl and trifluoroethoxy groups align with trends in SDHI fungicides, which dominate ~25% of the fungicide market .
  • Pharmaceuticals : Trifluoroethoxy-containing pyrazoles are prioritized in drug discovery for their metabolic resistance, as seen in oteseconazole (antifungal) and kinase inhibitors .

Biological Activity

1-(Difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a synthetic compound notable for its unique chemical structure, which includes a pyrazole ring and fluorinated substituents. This compound has garnered attention in both agricultural and pharmaceutical research due to its biological activity, particularly as a potential fungicide and its implications in drug discovery.

Chemical Structure and Properties

The chemical formula of this compound is C7H7F5N2OC_7H_7F_5N_2O. The presence of difluoromethyl and trifluoroethoxy groups enhances its lipophilicity and biological activity. The pyrazole moiety contributes to its reactivity and interaction with biological targets.

Property Value
Molecular Formula C7H7F5N2O
CAS Number 1856043-62-3
Molecular Weight 224.13 g/mol
Melting Point Not specified

Antifungal Properties

This compound exhibits significant antifungal activity, primarily attributed to its ability to inhibit succinate dehydrogenase (SDH), an enzyme critical in the mitochondrial respiratory chain of fungi. This inhibition disrupts energy production in fungal cells, making it effective against various plant pathogens.

  • Efficacy Against Fungi : Studies have shown that related pyrazole derivatives display potent antifungal activity against pathogens such as Rhizoctonia solani, with IC50 values indicating strong inhibitory effects on fungal growth.

The mechanism by which this compound exerts its antifungal effects involves molecular docking studies that suggest effective binding within the active site of SDH. This interaction is crucial for inhibiting the enzyme's activity, thereby impairing the metabolic processes of the fungi.

Study on Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the pyrazole structure can significantly impact biological activity. For instance, the introduction of bulky groups at specific positions on the pyrazole ring has been linked to enhanced antifungal properties. A comparative analysis of various derivatives highlighted that certain substitutions led to improved binding affinity to SDH and increased antifungal potency .

Antiparasitic Activity

In addition to its antifungal applications, compounds similar to this compound have been evaluated for antiparasitic activity against pathogens causing diseases such as leishmaniasis and Chagas disease. Trifluoromethylated pyrazoles have shown promising results in vitro against Leishmania amazonensis and Trypanosoma cruzi, indicating a broader pharmacological potential beyond fungicidal applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves difluoromethylation and trifluoroethoxymethylation steps. For difluoromethylation, metal-catalyzed reactions (e.g., Cu or Pd) with reagents like ClCF₂H or BrCF₂H are used under anhydrous conditions . Trifluoroethoxymethylation may employ nucleophilic substitution with 2,2,2-trifluoroethyl tosylate or Mitsunobu reactions, requiring precise temperature control (40–80°C) and inert atmospheres . Solvent choice (e.g., DMF or THF) and catalyst loading (5–10 mol%) significantly affect yield (reported 60–85%) and purity (>95% by HPLC) .

Q. Which analytical techniques are most reliable for characterizing this compound, particularly to confirm substituent positioning?

  • Methodological Answer : High-resolution NMR (¹⁹F and ¹H) is critical for distinguishing between regioisomers. For example, ¹⁹F NMR can differentiate trifluoroethoxy (-OCH₂CF₃) and difluoromethyl (-CF₂H) groups via distinct chemical shifts (δ = -75 to -80 ppm for CF₃ vs. -120 to -125 ppm for CF₂H) . LC-MS with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ at m/z 285.07), while X-ray crystallography resolves ambiguous stereochemistry .

Q. How does the compound's fluorinated substituents influence its physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer : The difluoromethyl group increases lipophilicity (logP ~2.5–3.0), enhancing membrane permeability, while the trifluoroethoxymethyl group introduces polarity, improving aqueous solubility (0.5–1.2 mg/mL in PBS) . Computational tools like COSMO-RS predict solubility parameters, validated experimentally via shake-flask methods .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological assays, such as inconsistent enzyme inhibition IC₅₀ values across studies?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound stability. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and validate purity via HPLC before testing . Control for metabolic degradation by co-incubating with liver microsomes and monitoring via LC-MS/MS .

Q. How can computational modeling predict the compound's binding mode to targets like kinases or GPCRs?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. Parameterize fluorine atoms using CHARMM36 force fields to account for electrostatic effects. For example, the trifluoroethoxy group may form halogen bonds with Arg/Lys residues, while the pyrazole ring engages in π-π stacking . Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Q. What experimental designs mitigate off-target effects when studying this compound in cellular models?

  • Methodological Answer : Employ CRISPR-based chemoproteomics (e.g., activity-based protein profiling) to map off-target interactions . Use isothermal titration calorimetry (ITC) to quantify binding specificity. For in vitro models, pair with a structurally analogous negative control (e.g., des-fluoro analog) to isolate fluorine-specific effects .

Q. How does the compound's metabolic stability vary across species, and what modifications improve pharmacokinetics?

  • Methodological Answer : Assess stability in human vs. rodent liver microsomes; fluorination generally reduces CYP450-mediated oxidation. To enhance half-life, replace labile protons (e.g., methyl groups) with deuterium or modify the trifluoroethoxy linker to a sulfonamide . Validate modifications using in vivo PK/PD studies in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.